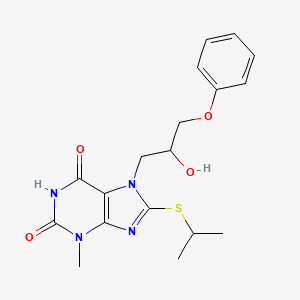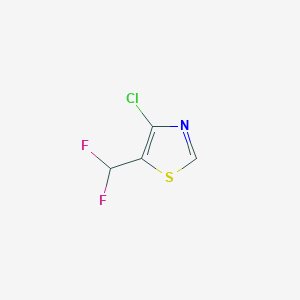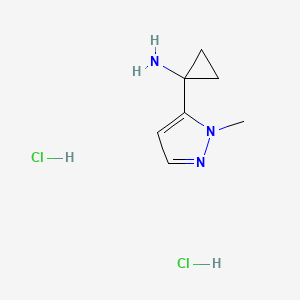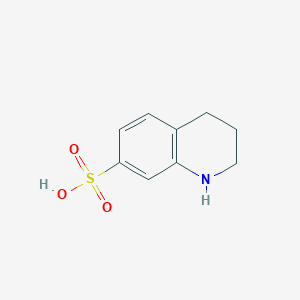
7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, such as hydroxy, phenoxypropyl, isopropylthio, and methyl groups. These substitutions confer specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the phenoxypropyl group: This step involves the reaction of the purine core with a phenoxypropyl halide under basic conditions to form the corresponding phenoxypropyl-substituted purine.
Introduction of the isopropylthio group: The isopropylthio group can be introduced through a nucleophilic substitution reaction using an isopropylthiol reagent.
Introduction of the hydroxy group: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Introduction of the methyl group: The methyl group can be introduced through a methylation reaction using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenoxypropyl group can be reduced to form a phenylpropyl group.
Substitution: The isopropylthio group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding hydroxy and thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the isopropylthio group can yield various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of purine derivatives on biological systems, including enzyme inhibition and receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases involving purine metabolism.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes involved in purine metabolism, leading to changes in cellular processes. Additionally, the compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a phenoxypropyl group and an isopropylthio group, which may result in different pharmacological effects and applications.
Eigenschaften
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11(2)27-18-19-15-14(16(24)20-17(25)21(15)3)22(18)9-12(23)10-26-13-7-5-4-6-8-13/h4-8,11-12,23H,9-10H2,1-3H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEDLQPEGVNOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B2940325.png)


![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2940330.png)
![1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2940333.png)

![methyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2940336.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,5-dimethoxybenzamide](/img/structure/B2940337.png)
![4-[(E)-3-Hydroxy-8,10-dimethyl-2-(methylamino)dodec-6-enyl]phenol](/img/structure/B2940338.png)
![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2940339.png)
![(3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride](/img/structure/B2940341.png)
![2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide](/img/structure/B2940343.png)

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2940347.png)
